(-)-Amurensinine
Description
Overview of Isopavine Alkaloids in Natural Product Chemistry
Isopavine alkaloids represent a distinct subgroup of isoquinoline (B145761) alkaloids, characterized by a unique and rigid tetracyclic ring system known as azabicyclo[3.2.2]nonane. beilstein-journals.orgtandfonline.comnih.gov This core structure is essentially a 1,2,3,4-tetrahydroisoquinoline (B50084) skeleton with a methylene (B1212753) bridge. beilstein-journals.org These natural products are predominantly isolated from plant species belonging to the Papaveraceae (poppy) and Ranunculaceae families. beilstein-journals.org
The biosynthesis of these complex molecules is believed to originate from (S)-reticuline, a pivotal intermediate in the formation of a wide array of tetrahydroisoquinoline alkaloids. acs.org From this precursor, various enzymatic transformations lead to the diverse structural classes observed in nature. acs.org
Isopavine alkaloids, along with their synthetic analogs, have garnered significant attention from the scientific community due to their interesting biological activities. beilstein-journals.org Several members of this family, including (-)-Amurensinine, have been identified as having potential interactions with receptors in the central nervous system. beilstein-journals.org This has spurred further investigation into their therapeutic possibilities.
A number of isopavine alkaloids have been identified, each with variations in the substitution patterns on their aromatic rings. Some notable examples include O-methylthalisopavine and reframoline. beilstein-journals.orgresearchgate.net The structural elucidation and total synthesis of these compounds have been longstanding areas of focus in natural product chemistry. researchgate.netlookchem.com
Significance of this compound as a Research Target
This compound is a naturally occurring isopavine alkaloid that has been isolated from various Papaver species, including Papaver alpinum, Papaver tatricum, and Papaver pyrenaicum, as well as some varieties of Papaver nudicaule. wjgnet.com Its structure was confirmed through mass spectral studies, which are consistent with the characteristic isopavine framework. cas.cz
The compound has emerged as a significant target for total synthesis due to its complex architecture and potential biological relevance. nih.govorganic-chemistry.org The development of enantioselective synthetic routes to this compound and its enantiomer, (+)-Amurensinine, has been a notable endeavor in organic chemistry. nih.govacs.org These synthetic efforts often involve innovative strategies, such as palladium-catalyzed aerobic oxidation, aryne C-C insertions, and intramolecular cyclizations to construct the challenging azabicyclo[3.2.2]nonane core. researchgate.netnih.gov
The interest in this compound also stems from its potential pharmacological activities. wjgnet.com Isopavines are recognized for their interactions with neurological systems, and this compound is no exception. nih.govwjgnet.com In silico studies have suggested that Amurensinine may act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in neurological function and disease. wjgnet.comwjgnet.comwindows.net These computational models indicate that Amurensinine can bind with high affinity to the NMDA receptor, suggesting a potential for therapeutic applications in neurological disorders. wjgnet.comwindows.net This has positioned this compound as a valuable subject for further research to explore its biological effects and potential as a lead compound for drug discovery. wjgnet.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
10470-47-0 |
|---|---|
Molecular Formula |
C20H21NO4 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(1S,11R)-14,15-dimethoxy-19-methyl-5,7-dioxa-19-azapentacyclo[9.7.2.02,10.04,8.012,17]icosa-2,4(8),9,12,14,16-hexaene |
InChI |
InChI=1S/C20H21NO4/c1-21-9-15-12-6-18(23-3)17(22-2)5-11(12)4-16(21)14-8-20-19(7-13(14)15)24-10-25-20/h5-8,15-16H,4,9-10H2,1-3H3/t15-,16+/m1/s1 |
InChI Key |
CHGJYZLWIIUFAG-CVEARBPZSA-N |
SMILES |
CN1CC2C3=CC4=C(C=C3C1CC5=CC(=C(C=C25)OC)OC)OCO4 |
Isomeric SMILES |
CN1C[C@H]2C3=CC4=C(C=C3[C@@H]1CC5=CC(=C(C=C25)OC)OC)OCO4 |
Canonical SMILES |
CN1CC2C3=CC4=C(C=C3C1CC5=CC(=C(C=C25)OC)OC)OCO4 |
Synonyms |
amurensinine |
Origin of Product |
United States |
Research on Natural Occurrence and Isolation Methodologies of Amurensinine
Botanical Sources and Distribution of Amurensinine-Containing Plants
The occurrence of (-)-amurensinine is predominantly documented in species belonging to the Papaveraceae family, particularly within the genera Papaver and Meconopsis. Research has also explored related isopavine alkaloids in other plant families, such as the Ranunculaceae.
The genus Papaver, commonly known as poppies, is a significant source of a diverse array of isoquinoline (B145761) alkaloids, including the isopavine-type alkaloid this compound. znaturforsch.com Several species within this genus have been phytochemically investigated and confirmed to contain this compound.
This compound has been identified in Papaver alpinum (Alpine poppy), Papaver tatricum, Papaver pyrenaicum, Papaver suaveolens, and certain varieties of Papaver nudicaule (Iceland poppy). windows.netwindows.netwikipedia.orgwikipedia.org Phytochemical studies on Papaver nudicaule of Mongolian origin have led to the isolation of this compound alongside other known promorphinane and isopavine alkaloids such as (+)-amurine, (-)-O-methylthalisopavine, (-)-flavinantine, and (-)-amurensine. researchgate.netnih.gov Further investigations into the aerial parts of P. nudicaule also resulted in the isolation of this compound N-oxides A and B. tandfonline.comresearchgate.netnih.gov Additionally, research on Papaver pseudocanescens has identified amurensinine as one of the constituent isopavine alkaloids. znaturforsch.comresearchgate.net
The following table summarizes the co-occurrence of this compound with other alkaloids in select Papaver species.
| Plant Species | Co-occurring Alkaloids |
| Papaver nudicaule | (+)-Amurine, (-)-O-Methylthalisopavine, (-)-Flavinantine, (-)-Amurensine, this compound N-oxide A, this compound N-oxide B, Pseudoprotopine, Allocryptopine |
| Papaver alpinum | Amurensine (B88704) |
| Papaver pseudocanescens | 8,14-Dihydroamurine, 8,14-Dihydroflavinantine, Flavinantine, Alborine, Mecambridine, O-Methylarmepavine |
This table is generated based on data from scientific literature. znaturforsch.comwikipedia.orgwikipedia.orgresearchgate.netnih.govtandfonline.comresearchgate.netresearchgate.net
The genus Meconopsis, also part of the Papaveraceae family, is another notable source of this compound. windows.netmef.org.uk These plants, often found in the high mountain regions of the Himalayas and China, are known to produce a variety of isoquinoline alkaloids. researchgate.net
Specifically, this compound has been isolated from Meconopsis robusta. cas.cz In this species, it was found along with protopine. Chromatographic analysis also detected the presence of an N-methylamurensininium salt. cas.cz Furthermore, phytochemical screening of Meconopsis horridula has revealed the presence of this compound among other alkaloids like (-)-reframoline and protopine. researchgate.net
| Plant Species | Co-occurring Alkaloids |
| Meconopsis robusta | Protopine, N-methylamurensininium salt |
| Meconopsis horridula | (-)-Reframoline, Protopine, 8,9-dihydroprooxocryptochine, Cavidilinine, Oleracein E, Norsanguinarine |
This table is generated based on data from scientific literature. researchgate.netcas.cz
Research into the genus Thalictrum (family Ranunculaceae) has also contributed to the understanding of isopavine alkaloids. While this compound itself has not been reported as a direct isolate from Thalictrum dasycarpum, studies on this plant have led to the isolation and structural elucidation of a related phenolic isopavine alkaloid, thalisopavine. acs.org
The structural analysis of thalisopavine involved comparisons with known isopavine alkaloids, including amurensine and amurensinine, due to their spectral similarities. researchgate.netacs.org The research on T. dasycarpum also resulted in the isolation of other phenolic alkaloids such as (-)-norargemonine, (-)-bisnorargemonine, and l-(+)-laudanidine. acs.org This work highlights the chemotaxonomic link between different plant families in producing structurally similar alkaloids and underscores the importance of comparative analysis in the structural determination of new natural products.
Isolation Strategies for Amurensinine and its Derivatives from Natural Sources
The isolation of this compound from its natural botanical sources involves a multi-step process that begins with extraction from the plant material, followed by purification using various chromatographic techniques.
The initial step in isolating this compound and other alkaloids is the extraction from dried and powdered plant material. uwo.ca This process is designed to separate the alkaloids from the complex matrix of other plant constituents.
A common method involves solvent extraction. For instance, in the study of Papaver nudicaule, the dried aerial parts of the plant were subjected to extraction with methanol (B129727). tandfonline.com Other studies have explored a range of solvents to optimize the extraction of metabolites. For example, a comparison of different extraction solvents for alkaloids from Papaver rhoeas showed that a mixture of ethyl ether with 10% ammonia (B1221849) was highly effective, followed by pure ethanol (B145695) and 80% methanol in water. researchgate.net The choice of solvent is critical as it influences the efficiency and selectivity of the extraction process. researchgate.net Following the initial extraction, a liquid-liquid extraction is often performed to separate the alkaloids into acidic and basic fractions, concentrating the desired compounds. proquest.com
Following extraction, the crude alkaloid mixture is subjected to various chromatographic techniques to separate and purify the individual compounds. uwo.ca Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. uwo.ca
Column chromatography (CC) is a fundamental technique used for the large-scale separation of alkaloids. uwo.ca In the isolation of alkaloids from Papaver nudicaule, the extract was subjected to CC on silica (B1680970) gel. tandfonline.com The column was eluted with a solvent system, often of increasing polarity, to separate the components. For example, a gradient of chloroform (B151607) and methanol was used to yield several fractions. tandfonline.com
These fractions are then often further purified using Preparative Thin-Layer Chromatography (PTLC). researchgate.net For instance, a specific fraction from the column chromatography of P. nudicaule extract was further separated by PTLC using a solvent system of n-hexane:EtOAc (1:1) to yield pure this compound. tandfonline.com The separated compounds on the TLC plates are typically visualized using a specific reagent, such as Dragendorff's reagent, which is commonly used for detecting alkaloids. tandfonline.comacs.org
Isolation Research of Amurensinine N-oxides
Research into the derivatives of this compound has led to the successful isolation and characterization of its N-oxide forms. Two specific epimeric N-oxides, this compound N-oxide A and this compound N-oxide B, have been identified from plant sources. researchgate.netresearchgate.net
A key study reported the isolation of these N-oxides from the aerial parts of Papaver nudicaule L. (of the Papaveraceae family), which was collected in Mongolia. tandfonline.comnih.gov This discovery was significant as it marked the first time this compound N-oxide A and this compound N-oxide B were identified within the Papaver genus. researchgate.netnih.gov
The isolation process from Papaver nudicaule involved the extraction of the air-dried aerial plant parts. The resulting acidic extract was processed to yield a crude alkaloid mixture. This mixture was then subjected to column chromatography on silica gel. Elution with a solvent system of petroleum, chloroform, diethyl ether, and methanol in a 2:8:1:3 ratio successfully separated the two N-oxide compounds, yielding 9.0 mg of this compound N-oxide A and 5.0 mg of this compound N-oxide B. tandfonline.com The structures of these compounds were subsequently confirmed through the analysis of spectral data. researchgate.nettandfonline.com
In addition to Papaver nudicaule, this compound N-oxide A and B have also been isolated from Meconopsis horridula var. racemosa. researchgate.net
The table below summarizes the key findings from the isolation research of these Amurensinine N-oxides.
| Compound | Plant Source | Plant Part | Location of Collection | Key Research Findings |
| This compound N-oxide A | Papaver nudicaule L. | Aerial Parts | Mongolia | First isolation from the genus Papaver. researchgate.netnih.gov |
| This compound N-oxide B | Papaver nudicaule L. | Aerial Parts | Mongolia | First isolation from the genus Papaver. researchgate.netnih.gov |
| Amuresinine N-oxide A | Meconopsis horridula var. racemosa | Not Specified | Not Specified | Isolated as one of two new epimeric isopavine N-oxides. researchgate.net |
| Amuresinine N-oxide B | Meconopsis horridula var. racemosa | Not Specified | Not Specified | Isolated as one of two new epimeric isopavine N-oxides. researchgate.net |
Research on Structure Elucidation of Amurensinine
Historical Context of Isopavine Structure Determination, including Amurensinine
The journey to uncover the structures of benzylisoquinoline alkaloids (BIAs) has been a long and complex endeavor, beginning with the isolation of morphine in 1806. oup.com The intricate stereochemistry of many BIAs meant that their structural characterization was a significant challenge, with the full structure of morphine only being confirmed in the 1950s. oup.com
Isopavine alkaloids, including amurensinine, represent a relatively small subgroup of the diverse BIA family, which are primarily found in the Papaveraceae (poppy) family of plants. oup.comoup.comacs.org These alkaloids are characterized by a distinctive tetracyclic core, the dibenzo[b,f]azocine system, which forms a bridged "isopavine" skeleton. acs.org
The definitive assignment of the isopavine structure to amurensine (B88704) and its derivative, amurensinine, was a key development in the mid-1960s. rsc.org Research during this period, such as the work on the related alkaloid thalisopavine, relied on comparative analysis of spectral data with known isopavines like amurensine and amurensinine to deduce new structures. acs.org This cross-referencing approach was crucial in a time when analytical methods were still evolving, allowing chemists to piece together the structural puzzle of this unique class of compounds. The establishment of amurensinine's isopavine framework provided a critical reference point for the identification of other members of this alkaloid subclass. rsc.orgacs.org
Spectroscopic and Analytical Techniques in Amurensinine Structure Assignment Research
The structural assignment of (-)-amurensinine was accomplished through the combined application of several key spectroscopic and analytical methods. researchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and optical rotation studies were indispensable in piecing together its molecular architecture, from the connectivity of its atoms to its specific three-dimensional arrangement. researchgate.netresearchgate.netchinesechemsoc.org
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone technique for the detailed structural elucidation of organic molecules, including complex alkaloids like amurensinine. numberanalytics.comresearchgate.netjeolusa.comnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information about the molecular framework.
In the study of amurensinine and related isopavine alkaloids, ¹H NMR spectroscopy is used to identify the number and environment of hydrogen atoms in the molecule. For instance, the chemical shifts and coupling constants of the aromatic protons provide information about the substitution pattern on the benzene (B151609) rings, while signals from methoxy (B1213986) groups and the N-methyl group appear in characteristic regions of the spectrum. researchgate.net
¹³C NMR spectroscopy complements this by providing a count of the unique carbon atoms and information about their hybridization state (e.g., distinguishing between sp² carbons in the aromatic rings and sp³ carbons in the bridged skeleton). researchgate.netresearchgate.net
Advanced 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing the connectivity between different parts of the molecule. HMBC experiments show correlations between protons and carbons that are two or three bonds apart, allowing researchers to definitively link the various structural fragments together to form the complete isopavine skeleton. researchgate.net Furthermore, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is vital for determining the relative stereochemistry, as it identifies protons that are close to each other in space, which helps to confirm the conformation of the bridged ring system. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for the Isopavine Skeleton Note: The following table provides illustrative data for a related promorphinane alkaloid, demonstrating the type of information obtained from NMR analysis used in the structural elucidation of compounds like amurensinine.
| Atom Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |
| H-1 | 6.56 (s, 1H) | 110.4 |
| H-4 | 6.92 (s, 1H) | 121.5 |
| H-5 | 6.29 (s, 1H) | 109.8 |
| N-CH₃ | 2.31 (s, 3H) | 42.8 |
| 2-OCH₃ | 3.82 (s, 3H) | 55.9 |
| 6-OCH₃ | 3.62 (s, 3H) | 55.0 |
| Data adapted from a study on a related alkaloid from Papaver nudicaule L. researchgate.net |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. mdpi.com For the structural elucidation of amurensinine, high-resolution mass spectrometry (HRMS) would have been used to confirm its molecular formula, C₂₀H₂₃NO₄, by providing a highly accurate mass measurement. acs.org
The fragmentation pattern observed in the mass spectrum offers clues to the molecule's structure. In isopavine alkaloids, characteristic fragmentation pathways can help to identify the core skeleton. For example, the cleavage of specific bonds in the bridged structure leads to the formation of stable fragment ions. The analysis of these fragments, identified by their mass-to-charge ratio (m/z), allows researchers to deduce the arrangement of the different rings and substituent groups. researchgate.netupenn.edu The mass spectra of isopavine alkaloids were studied specifically to understand these patterns, aiding in the structural confirmation of amurensinine. upenn.edu
While NMR and MS can define the connectivity and relative stereochemistry of a molecule, they cannot typically distinguish between a molecule and its non-superimposable mirror image (enantiomer). The determination of the absolute configuration of a chiral molecule like this compound requires chiroptical techniques, most commonly optical rotation measurement. saskoer.ca
Optical rotation measures the angle to which a plane of polarized light is rotated when it passes through a solution of a chiral compound. A compound that rotates light to the left (counter-clockwise) is designated as levorotatory and given the prefix (-), while one that rotates light to the right (clockwise) is dextrorotatory, designated with a (+). saskoer.ca
The natural product is named this compound precisely because it is levorotatory. The sign of the optical rotation is a physical property that, when compared to known compounds or theoretical calculations, can be used to assign the absolute configuration (the actual R/S designation at the stereocenters). nih.govlibretexts.org For example, in studies of related alkaloids, a negative optical rotation was used to define the absolute configuration as (13S, 14R). researchgate.net Similarly, the specific rotation of this compound is a key piece of data used to establish its absolute stereochemistry. When synthetic versions of amurensinine are produced, matching the optical rotation of the synthetic material to that of the natural product is a critical step in confirming that the correct enantiomer has been synthesized. chinesechemsoc.org
Structural Confirmation Research via Comparison with Synthetic or Authentic Samples
The ultimate proof of a proposed structure for a natural product is its total synthesis in the laboratory. Once the structure of amurensinine was proposed based on spectroscopic data, its confirmation was achieved by comparing the physical and spectral data of the natural isolate with that of an authentic, synthetically prepared sample. researchgate.net
The total synthesis of an alkaloid like amurensinine involves a multi-step chemical sequence to construct the complex tetracyclic isopavine core from simpler starting materials. organic-chemistry.orgcaltech.edu Upon completion of the synthesis, the synthetic compound is subjected to the same battery of analytical tests as the natural product. If the ¹H NMR, ¹³C NMR, and mass spectra of the synthetic sample are identical to those of the natural this compound, it provides strong confirmation of the proposed connectivity and relative stereochemistry. chinesechemsoc.org
Furthermore, to confirm the absolute configuration, the optical rotation of the synthetic enantiomer must match that of the natural product in both sign and magnitude. chinesechemsoc.org The successful enantioselective total synthesis of (+)-amurensinine, the mirror image of the natural product, also serves as a confirmation of the structure, as it is expected to have identical spectroscopic data but an equal and opposite optical rotation. chinesechemsoc.orgorganic-chemistry.org This rigorous comparison against a synthetic standard remains the gold standard for structural verification in natural product chemistry. acs.org
Research on the Chemical Synthesis of Amurensinine
Total Synthesis Strategies for Amurensinine
The total synthesis of amurensinine has been achieved through several distinct and elegant approaches. These strategies often leverage modern synthetic methodologies to construct the core structure and install the required stereocenters with high precision. Key strategies include the application of powerful bond-forming reactions and stereoselective transformations to assemble the complex polycyclic framework from simpler, more accessible starting materials. nih.govnih.gov
Enantioselective Total Synthesis Approaches to Amurensinine
Achieving the synthesis of amurensinine as a single enantiomer is crucial, and several research groups have reported enantioselective total syntheses. These approaches are distinguished by their methods for establishing the key stereocenters of the molecule. Common tactics involve the use of chiral auxiliaries, asymmetric catalysis, and kinetic resolutions to ensure the final product is obtained with high enantiomeric purity. nih.govacs.orgnih.gov
A key advancement in the enantioselective synthesis of amurensinine involves the use of a palladium-catalyzed aerobic oxidative kinetic resolution. nih.govnih.gov In a synthesis developed by Stoltz and coworkers, this method was applied to a racemic secondary alcohol intermediate. nih.govacs.org The kinetic resolution effectively separates the two enantiomers by selectively oxidizing one over the other, providing access to the desired enantioenriched alcohol necessary for the synthesis. nih.gov
Specifically, the racemic hydroxyester (±)-6 was subjected to oxidative kinetic resolution using a palladium catalyst, Pd(sparteine)Cl₂, and molecular oxygen (O₂). nih.gov This process yielded the enantioenriched alcohol (-)-6 with 90% enantiomeric excess (ee), demonstrating the power of this method for setting the absolute stereochemistry of a crucial intermediate in the synthetic pathway. nih.govnih.gov The success of this reaction was a pivotal step in achieving the total synthesis of (+)-amurensinine. nih.govacs.org Later work showed that by using a surrogate for (+)-sparteine, the synthesis of the natural (-)-amurensinine could be achieved, highlighting the versatility of this palladium-catalyzed oxidation. thieme-connect.com
The construction of the polycyclic core of amurensinine, particularly the challenging seven-membered benzannulated carbocycle, has been efficiently accomplished using aryne insertion reactions. researcher.lifethieme-connect.com This strategy involves the net insertion of an aryne into a C-C sigma bond of a β-ketoester, resulting in a ring-expansion that rapidly assembles the complex framework. researcher.life
In one notable synthesis, the coupling of a β-ketoester with an aryne precursor in the presence of cesium fluoride (B91410) (CsF) generated the ketoester containing the core carbocyclic structure of amurensinine in a single step. nih.govcaltech.edu This C-C insertion reaction is highly efficient, creating the polycyclic carbon skeleton through a direct acyl-alkylation of the aryne intermediate. nih.govcaltech.edu This strategic use of an aryne/β-ketoester coupling allows for the convergent union of two major subunits while simultaneously forming the most synthetically complex carbocycle of the target molecule. nih.govacs.org This acyl-alkylation of arynes has been highlighted as a key maneuver in the total synthesis of amurensinine. researcher.lifecaltech.edu
The total synthesis of amurensinine has served as a platform to demonstrate the utility of strategic C-H and C-C bond insertion reactions in complex molecule synthesis. nih.govcaltech.edu These reactions offer novel and powerful disconnections in retrosynthetic analysis that would be difficult to conceive using traditional methods. nih.govnih.gov
A convergent and enantioselective synthesis of (+)-amurensinine notably employed a sequence of both C-H and C-C bond insertion reactions. nih.govcaltech.edu The synthesis commenced with a highly selective rhodium-catalyzed intramolecular C-H insertion. A diazo compound, derived from (3,4-dimethoxyphenyl)acetic acid, underwent Rh₂(OAc)₄-catalyzed dediazotization, leading to a selective insertion into an aromatic C-H bond to produce a β-ketoester in high yield. nih.govcaltech.edu This β-ketoester then participated in the key C-C bond insertion with an aryne precursor to form the central carbocyclic ring of the amurensinine framework. nih.govnih.gov The strategic application of these insertion reactions enabled the rapid and efficient assembly of the core structure. acs.org
Convergent Synthetic Methodologies for Amurensinine
Convergent synthesis is a highly efficient strategy where different fragments of a complex molecule are synthesized independently and then joined together at a late stage. This approach has been successfully applied to the total synthesis of amurensinine. nih.govcaltech.edu
The synthesis reported by Stoltz and coworkers exemplifies a convergent approach. nih.govcaltech.edu Two major subunits were prepared separately: a β-ketoester and an aryne precursor. nih.govnih.gov The key fragment-coupling step involved an aryne C-C insertion reaction that united these two subunits, rapidly constructing the polycyclic carbon framework of amurensinine. nih.govcaltech.edu This convergent union is strategically advantageous as it allows for the efficient assembly of the complex core structure from less complex, readily available starting materials, a hallmark of modern natural product synthesis. nih.govresearcher.life
| Strategy Component | Description | Key Reagents/Reactions | Reference(s) |
| Initial Fragments | Two main building blocks are synthesized independently. | Fragment 1: β-ketoester. Fragment 2: Aryne precursor (arylsilyl triflate). | nih.gov |
| Key Coupling Reaction | The two fragments are joined in a single, powerful step. | Aryne C-C insertion reaction. | nih.govcaltech.edu |
| Outcome | Rapid construction of the core polycyclic structure. | Formation of the benzosuberane core of amurensinine. | caltech.edu |
Diastereoselective Reduction Steps in Amurensinine Synthesis
Controlling stereochemistry is a critical aspect of total synthesis, and diastereoselective reductions are often employed to set specific stereocenters. In the synthesis of amurensinine, a diastereoselective reduction of a ketone intermediate is a crucial step. nih.govcaltech.edu
Following the construction of the carbocyclic core, which exists as a ketoester, a chemo- and diastereoselective reduction is necessary to generate a key hydroxyester intermediate. nih.govnih.gov In the synthesis of (+)-amurensinine, the ketoester (±)-16 was treated with L-Selectride. nih.govnih.gov This bulky reducing agent selectively delivered a hydride to the ketone, resulting in the formation of the hydroxyester (±)-15 as a single diastereomer. nih.govorganic-chemistry.org This high diastereoselectivity is crucial for setting up the subsequent kinetic resolution step, which ultimately determines the enantiomeric purity of the final natural product. nih.gov
Formal Synthesis Approaches to Amurensinine
Formal synthesis, where a known precursor to the final target molecule is synthesized, has been a valuable strategy in accessing complex natural products like amurensinine. These approaches often focus on the stereoselective construction of key intermediates.
Asymmetric Electrochemical Arylation as a Key Step in Formal Synthesischinesechemsoc.orgchinesechemsoc.org
A noteworthy formal synthesis of (+)-amurensinine utilizes an asymmetric electrochemical arylation reaction as the pivotal step. chinesechemsoc.orgchinesechemsoc.org This method provides a sustainable and efficient way to create crucial carbon-carbon bonds with a high degree of stereocontrol. chinesechemsoc.orgchinesechemsoc.org The process involves the direct functionalization of catechol derivatives with 2-acyl imidazoles, leading to the formation of chiral α,α-diaryl carbonyl building blocks that contain a tertiary stereogenic center. chinesechemsoc.orgchinesechemsoc.org The utility of this enantioselective electrochemical protocol was demonstrated through its application in the formal synthesis of (+)-Amurensinine. chinesechemsoc.org The key intermediate alcohol prepared through this method showed spectroscopic and optical rotation data consistent with previously reported literature values for the synthesis of (+)-Amurensinine. chinesechemsoc.org
Chiral Lewis Acid Catalysis in Electrochemical Protocols for Amurensinine Precursorschinesechemsoc.orgchinesechemsoc.org
The success of the asymmetric electrochemical arylation hinges on the use of a chiral Lewis acid catalyst. chinesechemsoc.orgchinesechemsoc.org Specifically, a chiral nickel catalyst is employed to control the enantioselectivity of the anodic coupling reaction. chinesechemsoc.org The reaction is initiated by the coordination of the chiral nickel catalyst to the 2-acyl imidazole (B134444) substrate. chinesechemsoc.org Optimization studies revealed that the choice of the chiral diamine ligand for the nickel catalyst is critical for achieving high enantioselectivity. chinesechemsoc.org While initial attempts with certain ligands resulted in moderate yield and low enantiomeric excess (ee), further screening identified ligands that afforded the desired product in high yield (92%) and excellent enantioselectivity (85% ee). chinesechemsoc.org This demonstrates the power of chiral Lewis acid catalysis in directing the stereochemical outcome of electrochemical reactions for the synthesis of complex molecules. nih.gov
Radical Pathways in Electrochemical Synthesis Researchchinesechemsoc.orgnih.gov
The mechanism of the electrochemical synthesis involves radical intermediates. chinesechemsoc.orgnih.gov The key asymmetric anodic coupling is proposed to proceed through a radical-radical coupling reaction. chinesechemsoc.org Anodic oxidation of the catechol derivative generates a para-phenoxyl radical species. chinesechemsoc.orgchinesechemsoc.org Concurrently, the 2-acyl imidazole, coordinated to the chiral nickel catalyst, undergoes a single-electron transfer (SET) oxidation upon electrolysis to form a radical intermediate. chinesechemsoc.orgnih.gov The subsequent coupling of these two radical species furnishes the desired chiral α,α-diaryl carbonyl product. chinesechemsoc.org Mechanistic studies, including cyclic voltammetry, support the involvement of these radical pathways. chinesechemsoc.orgfrontiersin.org This approach, which merges stereoselective Lewis acid catalysis with electrochemistry, provides a unique way to generate and control electrophilic α-keto radicals for modular and predictable bond formation. nih.gov
Synthetic Routes to Chiral Isopavine Alkaloids, Including Amurensinineacs.orgresearchgate.net
Isopavine alkaloids, a class of compounds that includes amurensinine, possess a distinctive azabicyclo[3.2.2]nonane tetracyclic core. researchgate.net Various synthetic strategies have been developed to access these chiral molecules, often focusing on efficient methods for constructing the key heterocyclic framework.
Utilization of Optically Active β-Amino Alcohols in Isopavine Synthesisacs.orgacs.org
One effective synthetic route to chiral isopavine alkaloids like this compound employs optically active β-amino alcohols as chiral auxiliaries. acs.orgacs.org This strategy has been successfully used to synthesize (-)-O-methylthalisopavine and this compound in good yields and high enantiomeric excess. acs.org The synthesis starts from appropriately substituted 1,2-diarylethylamine derivatives, which are derived from the reaction of azomethine derivatives with Grignard reagents, with the stereochemistry being directed by the chiral β-amino alcohol. acs.org
Double-Intramolecular Cyclization Reactions in Amurensinine Derivatives Synthesisacs.orgbeilstein-journals.org
A key feature of the synthetic route utilizing β-amino alcohols is a novel one-pot double-intramolecular cyclization reaction. acs.orgacs.org This crucial step efficiently constructs the tetracyclic isopavine core from the functionalized 1,2-diarylethylamine precursors. acs.org This method has proven to be a practical approach for synthesizing a series of optically active isopavine alkaloids. acs.org The concept of intramolecular cyclization is a powerful tool in the synthesis of complex polycyclic structures, with various catalysts and conditions being employed to facilitate such transformations. beilstein-journals.org
Retrosynthetic Analysis of Amurensinine
The total synthesis of the isopavine alkaloid this compound presents a significant challenge due to its complex, tetracyclic core featuring a doubly benzannulated azabicyclo[3.2.2]nonane framework. caltech.edunih.govacs.org The retrosynthetic strategies developed to access this molecule are a testament to modern synthetic organic chemistry, employing powerful bond-forming reactions to construct the intricate architecture efficiently and stereoselectively.
A prevalent retrosynthetic strategy commences with the logical disconnection of the bridging amine functionality within the isopavine core. caltech.edunih.govacs.orgnih.gov This primary disconnection simplifies the complex tetracycle into a more manageable tricyclic intermediate, specifically a chiral hydroxyester. caltech.edunih.govacs.orgnih.gov The stereochemistry of this benzylic alcohol is crucial, as it ultimately dictates the absolute configuration of the final natural product.
The synthetic challenge is then shifted to the enantioselective preparation of this key hydroxyester intermediate. nih.gov A powerful approach to this is through the palladium-catalyzed oxidative kinetic resolution of a racemic hydroxyester. caltech.edunih.govnih.gov This method allows for the separation of the desired enantiomer, which can then be carried forward in the synthesis.
Further deconstruction of the racemic hydroxyester leads back to a precursor ketoester. caltech.edunih.gov This ketoester contains the core benzosuberane carbocycle of amurensinine. caltech.edu The formation of this key intermediate represents a convergent point in the synthesis, where two major subunits are joined.
The retrosynthesis of this ketoester reveals a strategy based on advanced C-C and C-H bond insertion reactions. caltech.edunih.govacs.org Specifically, the Stoltz group envisioned the construction of the polycyclic carbon framework through a single-step C-C insertion reaction involving the acyl-alkylation of an aryne. caltech.educaltech.edu This key step couples a β-ketoester with an aryne precursor, such as an arylsilyl triflate, to rapidly assemble the complex carbocyclic core of amurensinine. caltech.edunih.govcaltech.edu The β-ketoester itself can be prepared through a rhodium-catalyzed intramolecular C-H insertion from a diazo compound derived from (3,4-dimethoxyphenyl)acetic acid. caltech.eduacs.orgnih.gov
An alternative retrosynthetic approach focuses on establishing the critical tertiary chiral carbon stereocenter at an early stage. This has been explored through an enantioselective electrochemical cross-coupling reaction. chinesechemsoc.orgchinesechemsoc.org This method involves the coupling of 2-acyl imidazoles with catechol derivatives, catalyzed by a chiral nickel complex, to assemble multifunctional α,α-diaryl carbonyl building blocks that serve as key precursors to the amurensinine core. chinesechemsoc.orgchinesechemsoc.org
The following table outlines the key molecules in the retrosynthetic analysis of this compound.
| Compound Name | PubChem CID |
| This compound | 120202 |
| (3,4-Dimethoxyphenyl)acetic acid | 6979 |
| Cesium fluoride | 522293 |
| L-Selectride | 23676189 |
| Rhodium(II) acetate | 16219359 |
| Diphenylphosphoryl azide | 2795 |
| Lithium aluminum hydride | 3003 |
Research on Biological Activity and Mechanistic Insights of Amurensinine Pre Clinical Focus
In Silico Investigations of Amurensinine’s Biological Interactions
Computational, or in silico, studies have provided the foundational insights into the biological activity of (-)-Amurensinine, particularly its interaction with the N-methyl-D-aspartate (NMDA) receptor. These theoretical investigations utilize bioinformatics methodologies, such as molecular docking, to predict and analyze the chemical interactions between a ligand, like amurensinine, and its target receptor. biomolther.org Such studies are crucial for evaluating the therapeutic potential of compounds before undertaking more complex in vitro and in vivo assays. preprints.org
Molecular docking simulations have been performed to investigate the interaction between this compound and the NMDA receptor, specifically the GluN1A/GluN2B isoform. preprints.orgnih.gov These studies utilized the three-dimensional structure of the receptor from Rattus norvegicus, a common model in preclinical trials, due to the unavailability of the native human receptor structure in databases. preprints.orgnih.gov
The protonation state of a molecule can significantly influence its biological interactions. At a physiological pH of 7.4, it is predicted that 68.5% of amurensinine exists in its non-protonated state, while 31.5% is in the protonated form. preprints.orgnih.gov Molecular docking studies were conducted on both states to determine if pH variations, which can occur in certain neurological conditions, would affect the compound's binding capability. preprints.org
The results showed that both the protonated and non-protonated forms of amurensinine bind to the ATD of the GluN1A/GluN2B receptor with significant and remarkably similar affinity energies. preprints.orgnih.gov The protonated state exhibited a binding affinity of -7.9 Kcal/mol, while the non-protonated state had a binding affinity of -8.1 Kcal/mol. preprints.orgnih.gov
| Amurensinine State | Binding Affinity (Kcal/mol) | Number of Bonds Formed |
|---|---|---|
| Protonated | -7.9 | 6 |
| Non-protonated | -8.1 | 15 |
To validate the molecular docking simulations and to contextualize the findings, a comparative analysis was performed using Ifenprodil, a well-characterized NMDA receptor antagonist known to bind to the GluN2B subunit's ATD. nih.govnih.gov The simulations were conducted under the same conditions as those for amurensinine. nih.gov
The results demonstrated that Ifenprodil binds to the ATD of the GluN1A/GluN2B receptor with a binding affinity energy of -8.2 Kcal/mol. preprints.orgnih.gov This value is strikingly close to the binding energies calculated for both the protonated (-7.9 Kcal/mol) and non-protonated (-8.1 Kcal/mol) states of amurensinine. preprints.orgnih.gov Furthermore, the complex formed between Ifenprodil and the receptor was stabilized by six bonds, the same number as the protonated amurensinine/receptor complex. preprints.orgnih.gov
The fact that amurensinine binds to the same receptor domain (ATD) with a similar binding affinity as the known antagonist Ifenprodil strongly suggests that amurensinine may act in a similar manner, potentially as an inhibitor or antagonist of the receptor. biomolther.orgnih.govnih.gov This comparative analysis validates the docking results for amurensinine and provides a strong theoretical basis for its potential as an NMDA receptor antagonist. preprints.org
| Compound | Binding Affinity (Kcal/mol) | Target Receptor Domain |
|---|---|---|
| This compound (Protonated) | -7.9 | ATD of GluN1A/GluN2B |
| This compound (Non-protonated) | -8.1 | ATD of GluN1A/GluN2B |
| Ifenprodil | -8.2 | ATD of GluN1A/GluN2B |
Exploration of Amurensinine as a Potential NMDA Receptor Antagonist
The in silico evidence strongly supports the hypothesis that this compound is a potential NMDA receptor antagonist. nih.gov Its structural similarity to the known antagonist Ifenprodil, combined with its high-affinity binding to the same allosteric site on the GluN2B subunit (the ATD), suggests it could behave as a receptor inhibitor. biomolther.orgnih.gov Isopavine alkaloids as a class are considered to be non-competitive antagonists of the NMDA receptor, and the specific molecular docking results for amurensinine align with this broader classification. preprints.org The interaction indicates that this isopavine may interfere with receptor activity, and by binding to an antagonist site, it is hypothesized to act as an inhibitor. biomolther.orgnih.gov However, it is crucial to note that these computational predictions require confirmation through experimental in vitro and in vivo studies to definitively establish its antagonist activity. nih.gov
The NMDA receptor is deeply involved in the pathophysiology of numerous neurological and psychiatric disorders. preprints.org Mechanisms such as hyperactivation, inhibition, or general dysfunction of the NMDA receptor are linked to conditions including Alzheimer's disease, schizophrenia, depression, stroke, and epilepsy. preprints.orgnih.gov Consequently, compounds that can modulate NMDA receptor activity are of significant interest for both studying these diseases and developing potential treatments. researchgate.netnih.gov
The finding that this compound binds with high affinity to the NMDA receptor suggests it could be a valuable pharmacological tool for investigating the mechanisms of these disorders. preprints.orgnih.gov As a potential antagonist targeting the GluN2B subunit, amurensinine could help elucidate the specific roles this subunit plays in various pathological processes. preprints.orgnih.gov The theoretical data provides a strong rationale for further preclinical research into amurensinine's effects in models of neurological diseases involving NMDA receptor dysregulation. nih.gov
Structure-Activity Relationship (SAR) Studies for Isopavine Alkaloids, including Amurensinine
Detailed structure-activity relationship (SAR) studies focusing specifically on the isopavine alkaloid class as NMDA receptor antagonists are not extensively documented in the current scientific literature. However, the isopavine family, including this compound, is noted for exhibiting biological properties relevant to the treatment of neurological disorders, which implies that their shared chemical scaffold is responsible for this activity.
Isopavine alkaloids are defined by a characteristic and rigid tetracyclic core, specifically an azabicyclo[3.2.2]nonane skeleton. This core structure serves as the fundamental pharmacophore for the class. SAR studies would systematically investigate how modifications to this core structure influence biological activity. Key areas for modification would include the type and position of substituents on the two aromatic rings. For this compound, these substituents are two methoxy (B1213986) groups on one ring and a methylenedioxy bridge on the other.
A systematic SAR study would involve synthesizing analogues of amurensinine with variations in these substitution patterns—for instance, altering the methoxy groups to hydroxyl or other alkoxy groups, or changing the position of the methylenedioxy bridge. The resulting changes in binding affinity and functional activity at the NMDA receptor would then be measured. Such studies would be critical for identifying the specific structural features of the isopavine skeleton that are essential for potent and selective NMDA receptor antagonism. The promising in silico data for this compound highlights the value of conducting future SAR studies to optimize the isopavine scaffold for developing novel NMDA receptor modulators.
General SAR Considerations for Chiral Amines in Bioactivity
Chiral amines are crucial components in a vast number of pharmaceuticals, comprising over 40% of commercially available drugs. nih.gov The three-dimensional arrangement, or stereochemistry, of these molecules is a critical determinant of their biological activity. longdom.org This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the different enantiomers (mirror-image isomers) of a chiral drug. slideshare.net
The interaction between a chiral amine and its biological target is often likened to a "lock and key" model, where only one enantiomer (the "key") fits correctly into the chiral binding site (the "lock") to elicit the desired physiological response. The other enantiomer may have a different, sometimes undesirable or even toxic, effect, or it may be completely inactive. slideshare.net The specific spatial orientation of the amine group and other functional groups on the chiral center dictates the strength and type of interactions (e.g., hydrogen bonding, ionic interactions, hydrophobic interactions) with the target protein. nih.gov Therefore, controlling the stereochemistry during the synthesis of chiral amine-containing drugs is of paramount importance in medicinal chemistry to ensure efficacy and safety. longdom.org
Specific SAR Insights for Amurensinine Derivatives
Detailed structure-activity relationship (SAR) studies for derivatives of this compound are not extensively reported in the available scientific literature. SAR studies involve systematically modifying the chemical structure of a lead compound, in this case, this compound, and evaluating the impact of these changes on its biological activity. This process helps to identify the key chemical features, or pharmacophore, responsible for the compound's effects. While the synthesis of amurensinine has been described, comprehensive studies detailing the synthesis of a series of its derivatives and the subsequent evaluation of their biological activities to establish clear SAR insights are not publicly available. nih.gov
Antiviral Activity Research of Amurensinine (in vitro)
There is a lack of specific in vitro studies detailing the antiviral activity of this compound. Standard in vitro antiviral testing involves screening a compound against a panel of different viruses to determine its efficacy and spectrum of activity. usu.edunih.gov This is typically done using cell-based assays where the ability of the compound to inhibit virus-induced cell death (cytopathic effect) or reduce the production of new virus particles is measured. usu.edu
Selective Antiviral Effects against Specific Viruses
Due to the absence of in vitro antiviral screening data for this compound, there is no information available regarding its selective antiviral effects. Determining selectivity is a crucial step in antiviral drug discovery, as it indicates whether a compound is active against a broad range of viruses or has a more targeted effect on specific viral families or species. frontiersin.org Such studies are essential for identifying the potential therapeutic applications of a new antiviral candidate.
Research on Advanced Analytical Methodologies for Amurensinine
Chromatographic Techniques in Amurensinine Quantification and Purity Analysis Research
Chromatography is a fundamental technique for separating components within a mixture. wikipedia.org It operates by distributing the sample between two phases: a stationary phase and a mobile phase. wikipedia.org For a compound like amurensinine, which is often found alongside other structurally similar alkaloids, the high-resolution capacity of chromatographic methods is essential.
High-Performance Liquid Chromatography (HPLC) is a premier technique used to separate, identify, and quantify components in a mixture. wikipedia.orgopenaccessjournals.com It utilizes a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material (the stationary phase) under high pressure. wikipedia.org The separation is based on the differential interactions of the sample components with the stationary phase. wikipedia.org
In the context of amurensinine analysis, HPLC is particularly valuable for several reasons:
Quantification: HPLC with a suitable detector, such as a UV-visible or Diode Array Detector (DAD), can be used to determine the concentration of amurensinine in a sample. chromatographyonline.com By creating a calibration curve from standards of known concentration, the amount of amurensinine in an unknown sample can be accurately measured. chromatographyonline.com
Purity Analysis: The technique is highly effective for assessing the purity of amurensinine samples. Impurities will appear as separate peaks in the resulting chromatogram, and their levels can be quantified. mmv.org
Enantiomeric Separation: A critical application of HPLC in (-)-amurensinine research is the separation of enantiomers. Chiral stationary phases can be used to resolve the (-)-enantiomer from the (+)-enantiomer, which is vital for confirming the success of enantioselective syntheses. researchgate.netacs.org For instance, research on the enantiomer fraction of alkaloids has utilized HPLC for such determinations. researchgate.net
The selection of HPLC parameters is critical for achieving successful separation.
Table 1: General HPLC Parameters for Alkaloid Analysis
| Parameter | Description | Common Choices for Alkaloid Analysis |
|---|---|---|
| Stationary Phase (Column) | The solid material inside the column that interacts with the sample components. | Reversed-phase columns (e.g., C18, C8) are very common. pensoft.net Chiral columns are used for enantiomer separation. |
| Mobile Phase | The solvent that moves the sample through the column. | Mixtures of water (often with a buffer like phosphate) and an organic solvent (e.g., acetonitrile, methanol). pensoft.net |
| Elution Mode | The method of passing the mobile phase through the column. | Isocratic (constant mobile phase composition) or Gradient (composition changes over time) elution can be used. pensoft.net |
| Detector | The device that measures the components as they exit the column. | UV-Visible Detector, Diode Array Detector (DAD), or Mass Spectrometer (MS). chromatographyonline.compensoft.net |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably detected and quantified, respectively. | These are determined during method validation and depend on the specific instrument and conditions. researchgate.netjocpr.com |
Gas Chromatography (GC) is another powerful separation technique, but it is primarily used for compounds that are volatile or can be made volatile without decomposing. openaccessjournals.comdrawellanalytical.com The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. ccsknowledge.com Separation occurs based on the compound's boiling point and its interaction with the stationary phase. ccsknowledge.com
While GC is widely used for the analysis of some classes of toxic alkaloids, its application for a complex, relatively non-volatile isopavine alkaloid like amurensinine is less direct than HPLC. novapublishers.com For GC analysis to be feasible, amurensinine would likely require a derivatization step. This chemical modification process would convert the alkaloid into a more volatile and thermally stable derivative, allowing it to be analyzed by the GC system. GC is often employed in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of drugs and their metabolites in biological samples. openaccessjournals.com
Mass Spectrometry (MS) in Trace Analysis and Metabolite Identification Research
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an extremely sensitive method used for identifying unknown compounds, quantifying known materials, and elucidating molecular structure. When coupled with a chromatographic technique like HPLC (LC-MS), it becomes a powerful tool for analyzing complex mixtures. mmv.orgscribd.com
For amurensinine research, MS is critical for:
Trace Analysis: The high sensitivity of MS allows for the detection and quantification of amurensinine at very low concentrations, which is essential for analyzing biological samples or identifying minor impurities. mmv.org
Metabolite Identification: In metabolic studies, MS can identify potential metabolites of amurensinine. Metabolites are typically formed by enzymatic reactions such as hydroxylation, demethylation, or conjugation. These modifications result in a predictable mass shift from the parent drug, which a mass spectrometer can detect. For example, studying the environmental fate and degradation pathways of compounds often relies on these techniques. drawellanalytical.com
The PubChem entry for amurensinine reports a molecular formula of C20H21NO4 and a monoisotopic mass of 339.147058 g/mol , data which is foundational for any MS-based analysis. cdutcm.edu.cn
Table 2: Predicted Mass Spectrometry Data for Amurensinine
| Adduct | m/z (Mass-to-Charge Ratio) |
|---|---|
| [M+H]+ | 340.1543 |
| [M+Na]+ | 362.1363 |
Spectroscopic Methods for Structural Confirmation in Complex Mixtures Containing Amurensinine
Spectroscopic methods are indispensable for elucidating the structure of molecules. slideshare.netthieme-connect.de For a compound with a complex tetracyclic core and specific stereochemistry like this compound, spectroscopy provides the definitive proof of structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. nih.gov
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and which protons are adjacent to one another.
¹³C NMR (Carbon NMR): This provides information on the different types of carbon atoms in the molecule.
2D NMR Techniques (e.g., COSY, HMBC, HSQC): These advanced experiments establish correlations between protons and carbons, allowing chemists to piece together the entire molecular skeleton and confirm the connectivity of the atoms in the complex amurensinine framework. scribd.comnih.gov
The use of NMR has been documented in studies involving the synthesis and characterization of amurensinine and related promorphinane and isopavine alkaloids. researchgate.netscispace.comcaltech.edu It is the definitive method for confirming that the correct molecular structure has been synthesized or isolated.
Challenges in Amurensinine Analysis Related to Chemical Characteristics
The unique chemical structure of this compound presents several analytical challenges.
Enantiomeric Selectivity: One of the most significant challenges is related to its stereochemistry. Amurensinine is a chiral molecule, existing as two non-superimposable mirror images (enantiomers), this compound and (+)-amurensinine. During chemical synthesis, controlling the reaction to produce only the desired (-)-enantiomer is difficult, and racemization (the formation of an equal mixture of both enantiomers) can occur. acs.orgnih.govcaltech.edu Therefore, analytical methods must be capable of separating and quantifying these two enantiomers to verify the enantiomeric purity of a sample. This typically requires specialized chiral chromatography. researchgate.net
Structural Isomerism: In natural sources, amurensinine may be present with other alkaloids that are structural isomers or have very similar chemical properties. This complicates analysis, as the chosen analytical method must be highly selective to differentiate amurensinine from these other compounds.
Complexity of the Core Structure: The rigid, tetracyclic isopavine core makes certain bonds difficult to form selectively during synthesis and can pose challenges for complete structural assignment without a full suite of advanced spectroscopic techniques, particularly 2D NMR. caltech.edu The development of methods to overcome the general shortage of ways to perform selective reactions on C-H and C-C bonds has been a focus of synthetic research. nih.govcaltech.edu
Future Research Directions in Amurensinine Chemistry and Biology
Development of Novel Synthetic Routes to Amurensinine and Structural Analogues
The synthesis of (-)-amurensinine and its analogues remains an active area of chemical research, driven by the need for efficient and stereoselective methods to access these complex molecules for further study. Current research focuses on developing concise and versatile synthetic strategies.
One promising approach involves the use of catalytic asymmetric reactions to establish the crucial stereogenic center with high enantioselectivity. researchgate.net This can be followed by an intramolecular Pictet-Spengler reaction to construct the core tetracyclic skeleton of the isopavine structure in a rapid and stereoselective manner. researchgate.net Another innovative strategy has utilized a palladium-catalyzed aerobic oxidative kinetic resolution to achieve an enantioselective synthesis. nih.gov This method, combined with an aryne C-C insertion reaction, provides an efficient pathway to the isopavine core. nih.govwpmucdn.com
Recent advancements have also explored asymmetric electrochemical arylation. chinesechemsoc.org For instance, a chiral Lewis acid-catalyzed enantioselective electrochemical anodic coupling reaction has been successfully employed in the formal synthesis of (+)-amurensinine. chinesechemsoc.orgchinesechemsoc.org This method facilitates the construction of the key α,α-diaryl carbonyl building blocks with excellent stereoselectivity. chinesechemsoc.org
Future efforts in this area will likely focus on:
Enhancing Stereoselectivity: Refining catalytic systems to achieve even higher levels of enantiomeric excess, ensuring the production of optically pure compounds.
Diversity-Oriented Synthesis: Creating modular synthetic pathways that allow for the easy generation of a wide range of structural analogues, which is crucial for detailed structure-activity relationship (SAR) studies. researchgate.net
A summary of key synthetic strategies is presented in the table below.
| Synthetic Strategy | Key Reactions | Advantages |
| Catalytic Asymmetric Synthesis | Iridium-catalyzed asymmetric hydrogenation, Curtius rearrangement, Eschweiler-Clarke methylation | Concise, enantioselective, 6-7 linear steps |
| Palladium-Catalyzed Oxidation | Aerobic oxidative kinetic resolution, Aryne C–C insertion | Efficient access to the isopavine core, strategic combination of reactions |
| Asymmetric Electrochemical Arylation | Chiral Lewis acid-catalyzed enantioselective electrochemical anodic coupling | High reactivity and stereoselectivity for key building blocks |
| Chiral Auxiliary Approach | Alkylation of azomethine derivatives, One-pot double-intramolecular cyclization | Good yield and high enantiomeric excess |
Comprehensive In Vitro and In Vivo Mechanistic Studies of NMDA Receptor Antagonism by Amurensinine
While preliminary in silico studies have provided valuable insights into the potential mechanism of action of amurensinine, comprehensive experimental validation is a critical next step. Molecular docking simulations suggest that amurensinine acts as an N-methyl-D-aspartate (NMDA) receptor antagonist. windows.netwjgnet.comwjgnet.com These computational models predict that amurensinine binds to the amino-terminal domain (ATD) of the GluN1A/GluN2B NMDA receptor with significant affinity. windows.netwjgnet.com The binding affinity is comparable to that of the known NMDA receptor antagonist, ifenprodil, suggesting a similar inhibitory mechanism. windows.netwjgnet.com
However, these computational predictions must be substantiated by rigorous experimental data. Future research should prioritize:
In Vitro Electrophysiology: Utilizing techniques such as patch-clamp electrophysiology on cultured neurons or cell lines expressing specific NMDA receptor subtypes to directly measure the effect of amurensinine on NMDA receptor-mediated currents. This will confirm its antagonist activity and determine its potency and selectivity for different NMDA receptor subunits (e.g., GluN2A, GluN2B). nih.govresearchgate.net
Radioligand Binding Assays: Performing competitive binding assays with radiolabeled NMDA receptor antagonists to determine the binding affinity (Ki) of amurensinine for the NMDA receptor and to confirm its binding site.
In Vivo Microdialysis: Employing in vivo microdialysis in animal models to measure the effect of amurensinine administration on neurotransmitter levels, particularly glutamate, in specific brain regions.
Animal Models of Neurological Disorders: Investigating the effects of amurensinine in animal models of diseases where NMDA receptor hyperexcitability is implicated, such as epilepsy, stroke, and neurodegenerative diseases. nih.govnih.gov This will help to establish a clear link between its NMDA receptor antagonist activity and its potential therapeutic effects. nih.gov
The table below summarizes the findings from in silico studies and outlines the necessary future experimental validation.
| Study Type | Key Findings/Objectives | Significance |
| In Silico Molecular Docking | Amurensinine binds to the ATD of the GluN1A/GluN2B NMDA receptor with high affinity. windows.netwjgnet.com | Provides a theoretical basis for NMDA receptor antagonism; requires experimental confirmation. |
| In Vitro Electrophysiology | To confirm and quantify the antagonist effect of amurensinine on NMDA receptor currents. | Will provide direct evidence of the mechanism, potency, and selectivity of action. |
| In Vivo Studies | To assess the impact of amurensinine on neuronal activity and its efficacy in disease models. nih.gov | Will validate the therapeutic potential and link the molecular mechanism to physiological outcomes. |
Exploration of Additional Biological Activities and Therapeutic Potential for Amurensinine
Beyond its putative role as an NMDA receptor antagonist, the broader biological activity profile of amurensinine remains largely unexplored. Isopavine alkaloids as a class have been noted for their potential in treating neurological disorders, and amurensinine is specifically mentioned in connection with Parkinson's and Alzheimer's diseases. taylorandfrancis.comorganic-chemistry.orgbeilstein-journals.org However, a systematic investigation into other potential therapeutic applications is warranted.
Future research in this domain should include:
Broad-Spectrum Biological Screening: Testing amurensinine against a wide array of biological targets, including other neurotransmitter receptors, ion channels, and enzymes, to identify novel activities.
Anti-Cancer Activity: Given that some related benzosuberan-based natural products have shown anti-cancer properties, it would be pertinent to evaluate the anti-proliferative effects of amurensinine on various cancer cell lines. taylorandfrancis.com
Anti-Inflammatory and Antioxidant Effects: Investigating the potential of amurensinine to modulate inflammatory pathways and oxidative stress, which are implicated in a variety of chronic diseases.
Antimicrobial Activity: Screening amurensinine against a panel of pathogenic bacteria and fungi to explore its potential as an antimicrobial agent.
The potential therapeutic applications for amurensinine are summarized below.
| Potential Therapeutic Area | Rationale |
| Neurological Disorders (e.g., Parkinson's, Alzheimer's) | Isopavine alkaloids are known to interact with CNS receptors. taylorandfrancis.comorganic-chemistry.orgbeilstein-journals.org |
| Cancer | Some related natural product scaffolds exhibit anti-tumor activity. taylorandfrancis.com |
| Inflammatory Conditions | Many natural products possess anti-inflammatory properties. |
| Infectious Diseases | The vast chemical space of alkaloids could yield novel antimicrobial compounds. |
Advanced Investigations into the Biosynthetic Pathway of Amurensinine
Understanding the biosynthetic pathway of this compound is crucial for developing biotechnological production methods and for appreciating its ecological role. The biosynthesis of tetrahydroisoquinoline (THIQ) alkaloids, including isopavines, is generally understood to originate from the condensation of a β-phenylethylamine with a formaldehyde (B43269) or acetaldehyde (B116499) equivalent. nih.govacs.org This leads to the formation of a THIQ scaffold, which serves as a key precursor. nih.govacs.org
For many complex THIQ alkaloids, (S)-reticuline is a central biosynthetic intermediate. nih.govacs.org From this pivotal molecule, biosynthetic pathways diverge to create a vast array of different structural classes. nih.govacs.org However, the specific enzymes and genetic machinery responsible for the conversion of these general precursors into the unique isopavine skeleton of amurensinine have not been fully elucidated. nih.gov
Future research should focus on:
Transcriptome and Genome Analysis: Using next-generation sequencing to analyze the transcriptome and genome of amurensinine-producing plants, such as those from the Papaver genus, to identify candidate genes encoding the biosynthetic enzymes. nih.gov
Enzyme Characterization: Expressing and characterizing the identified candidate enzymes in vitro to confirm their specific roles in the biosynthetic pathway.
Metabolomic Profiling: Employing advanced mass spectrometry techniques to trace the flow of labeled precursors through the biosynthetic pathway in the plant, thereby identifying key intermediates.
Synthetic Biology Approaches: Engineering microorganisms or plants with the identified biosynthetic genes to enable the sustainable and scalable production of amurensinine.
Design and Synthesis of Novel Amurensinine Derivatives for Enhanced Structure-Activity Relationship Elucidation
A systematic exploration of the structure-activity relationship (SAR) of amurensinine is essential for optimizing its biological activity and developing new therapeutic agents. This requires the synthesis and biological evaluation of a diverse library of amurensinine derivatives. sioc-journal.cnekb.egnih.govnih.gov
Key areas for future investigation include:
Modification of Substituent Groups: Systematically altering the substituent groups on the aromatic rings of the amurensinine scaffold to determine their influence on potency, selectivity, and pharmacokinetic properties.
Alterations to the Isopavine Core: Synthesizing analogues with modifications to the tetracyclic core structure to probe the importance of the rigid azabicyclo[3.2.2]nonane system for biological activity.
Introduction of New Functional Groups: Incorporating novel functional groups to enhance interactions with the biological target, improve solubility, or modify metabolic stability.
Computational Modeling: Using the SAR data to refine computational models of the amurensinine-receptor interaction, which can then guide the design of new, more potent, and selective analogues.
The table below outlines the key aspects of future SAR studies.
| Research Focus | Objective |
| Substituent Modification | To optimize potency and pharmacokinetic properties. |
| Core Structure Alteration | To understand the structural requirements for biological activity. |
| Introduction of New Functional Groups | To enhance target interaction and drug-like properties. |
| Computational Modeling | To guide the rational design of next-generation analogues. |
Refinement of Analytical Methods for Detection and Quantification of Amurensinine in Complex Biological and Botanical Matrices
The development of robust and sensitive analytical methods is a prerequisite for all aspects of amurensinine research, from biosynthetic studies to pharmacokinetic and metabolic profiling. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the analysis of alkaloids in complex matrices. researchgate.netresearchgate.netnih.gov
Future research in this area should aim to:
Develop Validated Quantification Methods: Establishing and validating robust LC-MS/MS methods for the precise quantification of amurensinine in various biological samples (e.g., plasma, urine, brain tissue) and botanical extracts. nih.gov This includes optimizing sample preparation techniques, such as liquid-liquid or solid-phase extraction, to ensure high recovery and minimize matrix effects. nih.gov
Improve Sensitivity and Selectivity: Enhancing the sensitivity of analytical methods to detect and quantify amurensinine at very low concentrations, which is crucial for pharmacokinetic studies and for analyzing its presence in plants where it may be a minor component. researchgate.net
Metabolite Identification: Using high-resolution mass spectrometry to identify and characterize the metabolites of amurensinine in in vitro and in vivo systems. This is essential for understanding its metabolic fate and potential for drug-drug interactions.
Application to Botanical Screening: Applying these refined analytical methods to screen a wider range of plant species for the presence of amurensinine and related isopavine alkaloids, potentially leading to the discovery of new natural sources. researchgate.net
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying (-)-Amurensinine in plant extracts, and how can their accuracy be optimized?
- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection or LC-MS for quantification. Calibrate with a certified reference standard and validate via spike-recovery experiments (≥90% recovery). Optimize mobile phase composition (e.g., acetonitrile:water gradients) to resolve this compound from co-eluting compounds .
- Data Consideration : Include a table comparing retention times, LOD/LOQ values, and inter-day precision (RSD <5%) across methods.
Q. How can researchers ensure reproducible synthesis of this compound in laboratory settings?
- Experimental Design : Follow protocols from peer-reviewed syntheses (e.g., enantioselective catalysis or biotransformation). Document reaction conditions (temperature, solvent, catalyst loading) and characterize intermediates via H/C NMR and chiral HPLC .
- Troubleshooting : Address batch variability by testing inert atmosphere stability and catalyst purity.
Q. What in vitro assays are most suitable for preliminary screening of this compound’s biological activity?
- Approach : Use cell-based assays (e.g., MTT for cytotoxicity, enzyme inhibition assays for target validation). Include positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves (IC calculations). Validate results with triplicate replicates and statistical analysis (ANOVA, p<0.05) .
Q. How should researchers assess the purity and stability of this compound under varying storage conditions?
- Protocol : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Monitor degradation products via mass spectrometry. Report purity thresholds (>95% by area normalization) and recommend storage in amber vials at -20°C .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action be resolved across studies?
- Analysis Framework :
- Compare experimental conditions (e.g., cell lines, assay endpoints, compound concentrations).
- Perform target deconvolution via siRNA knockdown or proteomics to identify off-target effects.
- Use meta-analysis to evaluate dose-dependent trends across published datasets .
- Example Contradiction : Discrepancies in apoptotic vs. anti-inflammatory effects may stem from cell-type-specific signaling pathways.
Q. What strategies mitigate variability in this compound’s pharmacokinetic profiles between in vitro and in vivo models?
- Methodology :
- In vitro : Use hepatocyte microsomes to predict metabolic stability (CYP450 isoforms).
- In vivo : Employ LC-MS/MS for plasma pharmacokinetics in rodent models, adjusting for protein binding and bioavailability.
- Cross-validate with physiologically based pharmacokinetic (PBPK) modeling .
- Data Interpretation : Address species differences in metabolism using humanized mouse models.
Q. How can computational modeling enhance the design of this compound derivatives with improved target affinity?
- Workflow :
- Perform molecular docking (AutoDock Vina) against crystallized target proteins (e.g., kinases).
- Optimize lead compounds using QSAR models and ADMET prediction tools (e.g., SwissADME).
- Validate top candidates via synthesis and SPR binding assays .
- Case Study : Modifications at C-9 and C-12 positions improved binding to α-glucosidase by 30% in silico .
Q. What statistical approaches are recommended for analyzing dose-response synergism between this compound and standard therapeutics?
- Design : Use the Chou-Talalay method (Combination Index) or Bliss independence model.
- Data Presentation : Include isobolograms and heatmaps to visualize synergistic, additive, or antagonistic effects. Validate with clonogenic assays for long-term efficacy .
Data Presentation and Reproducibility Guidelines
-
Tables :
Parameter HPLC-UV LC-MS/MS LOD (ng/mL) 10 0.5 LOQ (ng/mL) 30 1.5 Precision (RSD%) 4.2 2.8 -
Figures : Dose-response curves with error bars (SEM) and nonlinear regression fits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
